2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5
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Overview
Description
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen. This compound is often used in proteomics research and other biochemical studies due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (non-deuterated)
- 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d3 (partially deuterated)
Uniqueness
2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms compared to non-deuterated or partially deuterated compounds. This makes it a valuable tool for studying biochemical processes and developing new materials .
Properties
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3/i1D3,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIKIJSYLNFHM-YRYIGFSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662000 |
Source
|
Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189658-77-2 |
Source
|
Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-(~2~H_3_)methyl(~2~H_2_)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.